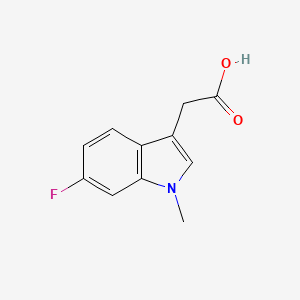

2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

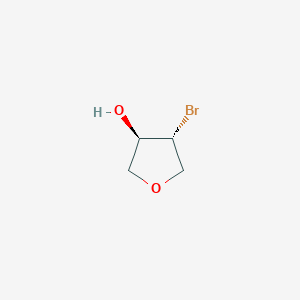

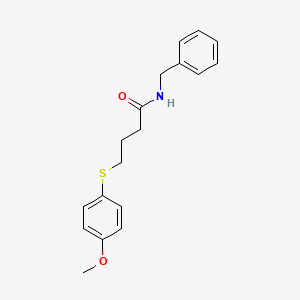

This compound, also known as 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid, belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole . The molecular formula of this compound is C11H10FNO2.

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8FNO2/c11-7-1-2-8-6 (3-10 (13)14)5-12-9 (8)4-7/h1-2,4-5,12H,3H2, (H,13,14) . This indicates the presence of a fluoro group at the 6th position and a methyl group at the 1st position on the indole ring .Physical And Chemical Properties Analysis

The molecular weight of 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid is 207.204. It is a solid at room temperature .Applications De Recherche Scientifique

Bacterial Catabolism of Indole-3-acetic Acid

Indole-3-acetic acid (IAA), sharing a similar structure with 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid, is known for its presence in various environments and organisms, notably as a plant growth hormone. Bacteria capable of catabolizing or assimilating IAA have been recognized, with gene clusters like iac and iaa being responsible for the aerobic degradation of IAA into catechol and the anaerobic conversion of IAA to 2-aminobenzoyl-CoA, respectively. These gene clusters allow bacteria to use IAA as a source of carbon, nitrogen, and energy and possibly interfere with IAA-dependent processes in plants and other organisms. This understanding opens doors for research into biotechnological applications of these enzymes and the use of IAA-destroying bacteria to address pathologies related to IAA excess in plants and humans (Laird, Flores, & Leveau, 2020).

Pyrolysis and Chemical Mechanisms

Mechanisms of Pyrolysis of Polysaccharides

The pyrolysis of polysaccharides, involving chemical processes similar to those that might interact with 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid, has been studied to understand the formation of various carbon products like glycolaldehyde, acetol, acetic acid, and formic acid. This research provides insights into the chemical mechanisms involved in pyrolysis and the effects of linkage types and inorganic additives on pyrolytic pathways. Such understanding is vital for applications in biomass utilization and conversion into valuable chemicals (Ponder & Richards, 2010).

Synthesis and Organic Chemistry

Practical Synthesis of Fluoro-Bromobiphenyl Compounds

The synthesis of fluoro-bromobiphenyl compounds, related to 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid, has been studied for applications in pharmaceuticals like flurbiprofen. This research addresses the challenges in synthesis, such as the high cost and toxicity of certain reagents and the formation of dark decomposition products. The development of practical, scalable synthesis methods is crucial for the pharmaceutical industry (Qiu et al., 2009).

Plant Hormone Research

Effects of Auxin and Gibberellic Acid on Algae

The study of the biological effects of indole-acetic acid and gibberellic acid on algae provides insights that might be relevant to understanding the biological activities of 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid. Research in this area has shown increases in stalk elongation and enhanced cap formation in certain algae species, indicating the direct action of these compounds on the cytoplasm (Conrad, Saltman, & Eppley, 1959).

Safety and Hazards

Propriétés

IUPAC Name |

2-(6-fluoro-1-methylindol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-13-6-7(4-11(14)15)9-3-2-8(12)5-10(9)13/h2-3,5-6H,4H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBRHMOXPSVEOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=C(C=C2)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2401080.png)

![5-[(4R)-2-(1H-Imidazol-2-yl)-4-methoxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2401081.png)

![2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid](/img/structure/B2401086.png)

![N-(2-chlorobenzyl)-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2401098.png)

![2-chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone](/img/structure/B2401100.png)

![Tert-butyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B2401101.png)